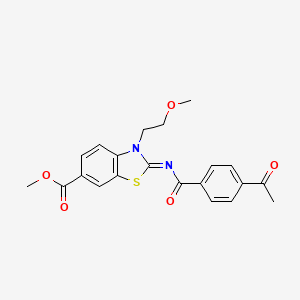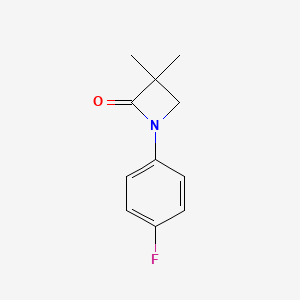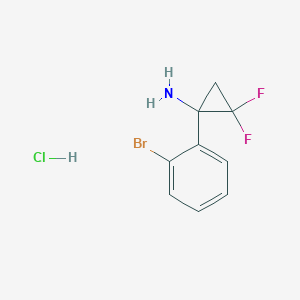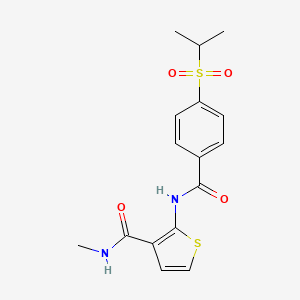![molecular formula C16H26N4O2S B2840139 1-[4-(3-Cyanothiomorpholin-4-yl)-4-oxobutyl]-3-cyclohexylurea CAS No. 2094172-06-0](/img/structure/B2840139.png)
1-[4-(3-Cyanothiomorpholin-4-yl)-4-oxobutyl]-3-cyclohexylurea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[4-(3-Cyanothiomorpholin-4-yl)-4-oxobutyl]-3-cyclohexylurea, also known as CTMU, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. CTMU belongs to the class of small molecules that can modulate protein-protein interactions, making it a promising drug candidate for various diseases.
作用机制
The mechanism of action of 1-[4-(3-Cyanothiomorpholin-4-yl)-4-oxobutyl]-3-cyclohexylurea involves its ability to modulate protein-protein interactions. This compound binds to specific sites on proteins, disrupting their interactions with other proteins and altering their activity. This mechanism of action makes this compound a promising drug candidate for diseases that involve dysregulated protein-protein interactions.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects, including inhibition of cancer cell proliferation, anti-inflammatory effects, and neuroprotective effects. This compound has also been shown to have minimal toxicity in vitro, making it a promising drug candidate for further development.
实验室实验的优点和局限性
One of the main advantages of 1-[4-(3-Cyanothiomorpholin-4-yl)-4-oxobutyl]-3-cyclohexylurea for lab experiments is its ability to modulate protein-protein interactions, which is a key mechanism in many disease processes. Additionally, this compound has been shown to have minimal toxicity in vitro, making it a safe compound for further development. However, one limitation of this compound is its limited solubility in aqueous solutions, which can make it difficult to administer in vivo.
未来方向
For 1-[4-(3-Cyanothiomorpholin-4-yl)-4-oxobutyl]-3-cyclohexylurea research include further optimization of the synthesis method, development of more soluble analogs, and investigation of the mechanism of action on specific proteins involved in disease processes.
合成方法
The synthesis of 1-[4-(3-Cyanothiomorpholin-4-yl)-4-oxobutyl]-3-cyclohexylurea involves a multi-step process that has been optimized for high yield and purity. The starting material for this compound synthesis is 3-cyano-4-thiomorpholinecarboxylic acid, which is reacted with 4-bromo-1-butanol to form the intermediate compound. The intermediate is then reacted with cyclohexylisocyanate to form the final product, this compound. The synthesis of this compound has been reported in several scientific publications, and the method has been validated by analytical techniques such as NMR and HPLC.
科学研究应用
1-[4-(3-Cyanothiomorpholin-4-yl)-4-oxobutyl]-3-cyclohexylurea has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. This compound has been shown to inhibit the activity of several proteins involved in cancer cell proliferation, making it a promising candidate for cancer therapy. Additionally, this compound has been shown to have anti-inflammatory effects by inhibiting the activity of the NF-κB signaling pathway. This compound has also been shown to have neuroprotective effects by modulating the activity of proteins involved in neurodegeneration.
属性
IUPAC Name |
1-[4-(3-cyanothiomorpholin-4-yl)-4-oxobutyl]-3-cyclohexylurea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N4O2S/c17-11-14-12-23-10-9-20(14)15(21)7-4-8-18-16(22)19-13-5-2-1-3-6-13/h13-14H,1-10,12H2,(H2,18,19,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYFMALFRQPZUBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)NCCCC(=O)N2CCSCC2C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(3,3-Difluorocyclobutyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B2840057.png)


![2-[(5-acetamido-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(3-methylphenyl)acetamide](/img/structure/B2840064.png)




![N,N-Dimethyl-2-[4-[4-(4-methylpiperazin-1-yl)but-2-ynoxy]piperidin-1-yl]pyrimidin-4-amine](/img/structure/B2840071.png)
![N-{3-[(4-Methoxyphenyl)(4-methylpiperidin-1-YL)methyl]-4,5-dimethylthiophen-2-YL}furan-2-carboxamide](/img/structure/B2840074.png)
![2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3-phenylpropyl)acetamide](/img/structure/B2840075.png)
![4-bromo-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2840076.png)
![2-bromo-N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]benzamide](/img/structure/B2840078.png)
